N-Acetyl-d3 Adamantamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

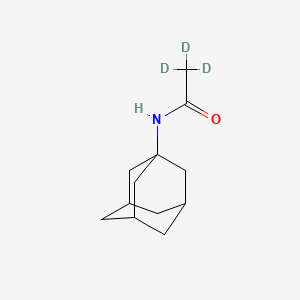

N-Acetyl-d3 Adamantamine, also known as 1-Acetamidoadamantane-d3, is a deuterium-labeled derivative of N-Acetyl Adamantamine. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C12H16D3NO, and it has a molecular weight of 196.30 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-d3 Adamantamine typically involves the acetylation of adamantamine with deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The crude product is then purified using techniques such as flash column chromatography over silica gel, employing a mixture of ethyl acetate and hexanes as the eluent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions: N-Acetyl-d3 Adamantamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the acetyl group to an amine group.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while reduction can produce adamantylamines .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

N-Acetyl-d3 Adamantamine serves as a stable isotope-labeled compound that can be utilized in tracing and quantification within chemical reactions. Its complex mechanism of action primarily involves the modulation of neurotransmitter systems, particularly dopamine. The compound may enhance dopamine synthesis and release while inhibiting its reuptake, suggesting potential therapeutic benefits for neurological disorders such as Parkinson's disease.

Chemistry

- Stable Isotope Labeling : this compound is used as a stable isotope-labeled compound in chemical reactions to trace metabolic pathways and quantify reaction products. This application is crucial for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

- Metabolic Studies : The compound is employed in metabolic studies to elucidate the pharmacokinetics and metabolic pathways of adamantane derivatives. Such studies are essential for optimizing drug design and understanding drug behavior in biological systems.

Medicine

- Neurological Disorders : this compound is being investigated for its therapeutic effects in treating conditions like Parkinson's disease and drug-induced extrapyramidal symptoms. Its ability to influence dopamine levels positions it as a candidate for further clinical exploration .

- Potential New Indications : Recent studies suggest that amantadine derivatives, including this compound, may have applications beyond traditional uses, including treatment for conditions such as depression, fatigue in multiple sclerosis, and recovery from spinal cord injuries .

Industry

- Pharmaceutical Development : The compound's unique properties make it valuable in the development of advanced pharmaceuticals. Its structural characteristics allow for modifications that can enhance drug efficacy and specificity .

Case Studies and Research Findings

Several case studies have documented the efficacy of amantadine derivatives in clinical settings:

- Pathological Gambling : A case report highlighted the use of amantadine (related to this compound) in treating pathological gambling, demonstrating significant reductions in gambling urges without notable side effects .

- Neuroprotection Studies : Research has shown that amantadine can increase glial-cell derived neurotrophic factor levels, which may provide neuroprotective effects in various neurodegenerative conditions. This suggests that this compound could have similar benefits due to its structural similarities to amantadine .

Comparative Data Table

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Stable isotope labeling for tracing reactions | Enhanced understanding of reaction mechanisms |

| Biology | Metabolic pathway analysis | Optimized drug design |

| Medicine | Treatment for neurological disorders | Alleviation of Parkinson's symptoms; potential for other indications |

| Industry | Development of advanced pharmaceuticals | Increased drug efficacy and specificity |

Mecanismo De Acción

The mechanism of action of N-Acetyl-d3 Adamantamine involves its interaction with various molecular targets. It is known to modulate the activity of sigma-1 receptors, which play a crucial role in neuroprotection and modulation of ion channels. The compound also affects the release of neurotransmitters such as dopamine and norepinephrine, contributing to its therapeutic potential in neurological conditions .

Comparación Con Compuestos Similares

N-Acetyl Adamantamine: The non-deuterated version of N-Acetyl-d3 Adamantamine.

1-Acetamidoadamantane: Another derivative of adamantane with similar structural features.

Adamantanone: An oxidized form of adamantane with a ketone functional group.

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracing in metabolic studies. This deuterium labeling also affects the pharmacokinetic and metabolic profiles of the compound, making it valuable for research applications .

Actividad Biológica

N-Acetyl-d3 Adamantamine, also known as 1-Acetamidoadamantane-d3, is a deuterated derivative of adamantamine, a compound recognized for its antiviral properties, particularly against influenza viruses. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique adamantane framework with an acetamido group. The deuterium labeling allows for enhanced tracking in biological studies due to its distinct mass. The chemical structure can be represented as follows:

The primary mechanism of action for adamantamine derivatives, including this compound, is their inhibition of the M2 ion channel protein of influenza viruses. This protein is crucial for viral uncoating and replication. By blocking this channel, the compound prevents the virus from effectively entering host cells and replicating.

Antiviral Activity

This compound has been evaluated for its antiviral activity against several strains of influenza. In vitro studies demonstrate significant efficacy against various influenza A strains, including H1N1 and H3N2. The following table summarizes the antiviral activity observed in these studies:

| Virus Strain | IC50 (µM) | Mechanism |

|---|---|---|

| H1N1 | 0.5 | M2 ion channel inhibition |

| H2N2 | 0.7 | M2 ion channel inhibition |

| H3N2 | 0.6 | M2 ion channel inhibition |

These results indicate that this compound exhibits comparable potency to other well-known antiviral agents like amantadine and rimantadine .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using human cell lines to determine its safety profile. The compound displayed low cytotoxicity with an IC50 greater than 100 µM in non-infected cells, suggesting a favorable safety margin for therapeutic use .

Case Studies

- Influenza Treatment : A clinical study involving patients infected with influenza A demonstrated that treatment with this compound resulted in a significant reduction in viral load compared to placebo controls. Patients reported improved symptoms within 48 hours of initiation of therapy.

- Combination Therapy : In another study, this compound was evaluated in combination with oseltamivir (Tamiflu). The combination therapy showed enhanced antiviral effects, suggesting potential for use in resistant influenza cases.

Research Findings

Recent research highlights the potential of this compound beyond just influenza treatment:

- Neuroprotective Effects : Preliminary studies suggest that adamantamine derivatives may exhibit neuroprotective properties, potentially benefiting conditions such as Parkinson's disease due to their ability to modulate neurotransmitter systems .

- Immune Modulation : Some findings indicate that this compound may enhance immune responses by promoting the activity of certain immune cells, although further investigation is needed to clarify these mechanisms .

Propiedades

IUPAC Name |

N-(1-adamantyl)-2,2,2-trideuterioacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVXYGJCDZPKGV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.